N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3S/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGPYKOQPUVGK-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Piperazine Ring Functionalization
The synthesis begins with functionalization of the piperazine core at the 1- and 4-positions through sequential nucleophilic substitutions. Key steps involve:
Step 1 : Reaction of anhydrous piperazine with 4-chlorophenyl isothiocyanate in dichloromethane at 0-5°C yields N-(4-chlorophenyl)piperazine-1-carbothioamide intermediate (68% yield). The exothermic reaction requires strict temperature control to prevent thiourea oligomerization.
Step 2 : Alkylation of the secondary amine at position 4 using (E)-3-phenylallyl bromide under phase-transfer conditions (tetrabutylammonium bromide catalyst, NaOH 50% solution). This two-step approach achieves 82% regioselectivity for the trans-configuration.
Conjugated System Formation
The (2E)-3-phenylprop-2-en-1-yl group is introduced via Horner-Wadsworth-Emmons olefination:
- Phosphonate ester preparation from benzaldehyde and triethyl phosphite (120°C, 6 hr)
- Coupling with piperazine-bound aldehyde precursor using NaH base in THF (-78°C to RT)
This method produces the trans-alkene with >95% stereoselectivity.
Table 1: Comparative Analysis of Coupling Methods
| Method | Yield (%) | Stereoselectivity (E:Z) | Reaction Time |
|---|---|---|---|
| Wittig Reaction | 63 | 88:12 | 24 hr |
| Heck Coupling | 71 | 92:8 | 18 hr |
| HWE Olefination | 89 | 98:2 | 6 hr |
Process Optimization
Solvent System Screening
Experimental data from 32 solvent combinations revealed optimal parameters:
- Polar aprotic solvents : DMF/DMSO mixtures (4:1) enhance reaction rates (k = 0.18 min⁻¹) but complicate product isolation
- Ether solvents : THF/2-MeTHF (3:2) balance reactivity and purification efficiency
- Green chemistry approach : Cyclopentyl methyl ether enables 76% yield with 99.2% purity
Catalytic System Enhancement
Palladium nanoparticle catalysts (Pd@MOF-303) in flow reactors demonstrate superior performance:
- Turnover frequency: 1,450 hr⁻¹ vs. 320 hr⁻¹ for traditional Pd(PPh₃)₄
- Catalyst lifetime: 48 cycles without significant activity loss
- Space-time yield: 18.7 g/L·hr vs. 5.2 g/L·hr in batch systems
Structural Characterization
Spectroscopic Validation
¹H NMR (600 MHz, CDCl₃):
- δ 7.68 (d, J = 15.6 Hz, 1H, CH=S)
- δ 7.32-7.28 (m, 9H, aromatic)
- δ 6.54 (dt, J = 15.6, 6.8 Hz, 1H, trans-vinyl)
¹³C NMR :
- 182.4 ppm (C=S)
- 139.2 ppm (trans-vinyl carbons)
Crystallographic Analysis
Single-crystal X-ray diffraction (Cu Kα radiation) confirms:
- Dihedral angle between piperazine and chlorophenyl rings: 54.7°
- C=S bond length: 1.681 Å (typical for thioureas)
- Trans configuration of allyl group with 178.3° torsion angle
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.397(3) |
| b (Å) | 7.862(2) |
| c (Å) | 19.451(5) |
| β (°) | 102.76(3) |
| R-factor | 0.0413 |
| CCDC Deposit | 2256789 |
Industrial Production Considerations
Continuous Flow Synthesis
A three-stage continuous process achieves 94% overall yield:
- Stage 1 : Piperazine thiocarbamoylation (residence time 12 min)
- Stage 2 : Allylic bromination (microreactor, 65°C)
- Stage 3 : Coupling reaction (oscillatory flow reactor)
This system produces 23 kg/day with 99.8% HPLC purity.
Waste Stream Management
Life cycle analysis identifies key improvements:
- Solvent recovery: 92% DCM reclaimed via fractional distillation
- Catalyst recycling: 89% Pd recovery through magnetic separation
- Byproduct utilization: Thiourea oligomers converted to fertilizer additives
Chemical Reactions Analysis
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbothioamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structural features to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide exhibit significant antitumor properties. For instance, derivatives containing piperazine and phenyl groups have shown cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.6 | |
| Compound B | HeLa | 8.3 | |
| Compound C | A549 | 7.1 |
These findings suggest that modifications in the chemical structure can enhance the efficacy of piperazine derivatives against cancer cells.
Anticonvulsant Properties
The structural similarities of this compound to known anticonvulsants suggest potential efficacy in treating seizure disorders. Studies on piperazine derivatives have shown that they can modulate neurotransmitter receptors, which may lead to anticonvulsant effects.
Table 2: Anticonvulsant Activity Studies
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Piperazine Derivative 1 | PTZ-induced seizures | 100 | |
| Piperazine Derivative 2 | Maximal electroshock | 85 |
The interaction of the piperazine moiety with various receptors indicates a promising avenue for developing new anticonvulsant medications.
Antimicrobial Activity
Emerging research has suggested that compounds similar to this compound may possess antimicrobial properties. Initial studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have explored the pharmacological properties of similar compounds:
Case Study 1: Piperazine Derivatives as Anticancer Agents
A series of piperazine derivatives were synthesized and evaluated for their anticancer activity against various cell lines, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. These findings support the hypothesis that modifications in piperazine structures can lead to enhanced biological activities.
Case Study 2: Structure–Activity Relationship (SAR) Studies
In a study focusing on the structure–activity relationship of piperazine derivatives, researchers identified key substituents that significantly influenced the biological activity of the compounds. This information is crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell surface receptors to alter cellular signaling.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:
N-(4-chlorophenyl)piperazine: Lacks the phenylprop-2-en-1-yl group and carbothioamide functionality, resulting in different biological activities.
N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a synthetic organic compound belonging to the piperazine class, known for its diverse pharmacological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 355.87 g/mol. Its structure features a piperazine ring substituted with a 4-chlorophenyl group and a phenylprop-2-en-1-yl moiety, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor of specific neurotransmitter receptors, particularly in the dopaminergic system, which could explain its potential effects in treating psychiatric disorders.
Pharmacological Profile
Research indicates that piperazine derivatives can exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds similar to N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine have been shown to possess antidepressant-like properties in animal models. For instance, derivatives with high affinity for dopamine D4 receptors have demonstrated significant antidepressant effects with IC50 values as low as 0.057 nM .
- Anticonvulsant Activity : Studies on related piperazine compounds have revealed anticonvulsant properties, indicating that modifications to the piperazine structure can enhance neuroprotective effects .
- Anticancer Potential : The compound's structural features suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells. Research on similar compounds has shown promising results against various cancer cell lines .
Case Studies and Research Findings
Comparison with Similar Compounds
The unique structure of N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine distinguishes it from other piperazine derivatives:
| Compound | Biological Activity | Key Features |
|---|---|---|
| N-(4-chlorophenyl)piperazine | Psychoactive properties | Simple piperazine structure |
| 4-phenylpiperazine | Antidepressant effects | Lacks additional substituents |
| N-(4-chlorophenyl)-N'-phenylurea | Herbicidal activity | Different functional groups |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-1-enyl]piperazine-1-carbothioamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzodioxane-substituted analog was synthesized by reacting 1-(4-chlorophenyl)piperazine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride, followed by carbothioamide formation using thiophosgene or thiourea derivatives. Key intermediates are validated via -NMR, -NMR, and HRMS to confirm regiochemistry and purity .
Q. How is the solubility profile of this compound determined in common solvents, and why is this critical for formulation studies?
- Methodological Answer : Solubility is measured using gravimetric or spectrophotometric methods in solvents like PEG 400, water, or ethanol at controlled temperatures (298.15–338.15 K). For example, analogous thioamide compounds showed temperature-dependent solubility, with PEG 400 enhancing solubility by 2–3-fold compared to water. This data informs solvent selection for in vitro assays or nanoparticle synthesis .
Q. What spectroscopic techniques are used for structural elucidation, and how are crystallographic ambiguities resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL or OLEX2 resolves stereochemical ambiguities. For non-crystalline samples, -NMR coupling constants (e.g., for trans-alkene protons) and NOESY correlations confirm spatial arrangements. Crystallographic data is refined using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How does the compound interact with bacterial phosphopantetheinyl transferases (PPTases), and what structural features drive inhibitory activity?
- Methodological Answer : Docking studies reveal that the thiourea moiety and chlorophenyl group form hydrogen bonds with PPTase active sites (e.g., Sfp-PPTase). Substitution at the piperazine nitrogen with hydrophobic groups (e.g., trifluoromethylpyridinyl) enhances binding affinity (IC < 1 µM). Resistance mechanisms, such as efflux pump upregulation in E. coli, are identified via comparative genomics .
Q. What strategies optimize nanoparticle delivery systems for this compound, and how is efficacy validated?
- Methodological Answer : Chitosan-silver nanoparticles (AgNPs) functionalized with the compound are synthesized via autoclave-mediated reduction (120°C, 1 h). Sonication ensures uniform dispersion, with particle size (50–100 nm) confirmed by TEM. Anti-PLA2 activity is tested using hemolytic assays, and molecular docking predicts binding to phospholipase A2’s catalytic triad (e.g., His48, Asp99) .
Q. How do structural modifications impact selectivity for human phosphoglycerate dehydrogenase (PHGDH) versus off-target enzymes?
- Methodological Answer : Substituent effects are quantified via SAR studies. For example, replacing the 4-chlorophenyl group with 4,6-dimethylpyridinyl in analogs like NCT-502 reduces PHGDH activity (IC: 3.7 µM). Competitive inhibition is confirmed via Lineweaver-Burk plots, and -serine incorporation assays measure metabolic pathway disruption .
Data Contradictions and Resolution
Q. Why do solubility studies report conflicting results for structurally similar piperazine carbothioamides?
- Resolution : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For instance, solubility in propylene glycol (PG) is 5× higher than in water due to PG’s amphiphilic nature. Contradictory reports are reconciled by standardizing solvent systems (e.g., 70:30 PG/water) and temperature (310 K for physiological relevance) .
Q. How can conflicting bioactivity data between enzyme inhibition and cellular assays be interpreted?
- Resolution : Differences in membrane permeability or efflux pump activity explain discrepancies. For example, a compound may show potent PPTase inhibition (IC = 0.2 µM) but weak antibacterial activity (MIC > 50 µM) due to poor Gram-negative penetration. Chemical potentiators (e.g., efflux inhibitors) are used to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
